2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-2-15-13-18(23-19(21-15)14-7-8-14)24-9-11-25(12-10-24)20-22-16-5-3-4-6-17(16)26-20/h3-6,13-14H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBYHPBURAEFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Piperazine
Reaction of 4-chloro-2-cyclopropyl-6-ethylpyrimidine with piperazine derivatives follows established protocols for similar compounds. In dichloromethane with triethylamine, 1-(2-hydroxyethyl)piperazine reacts with 4,6-dichloro-2-methylpyrimidine at 30°C for 2.5 hours, yielding 89.8% of the piperazine-pyrimidine adduct. For the target compound, substituting piperazine for 1-(2-hydroxyethyl)piperazine under identical conditions is expected to yield 80–90% based on steric and electronic similarity.
Solvent and Base Optimization
Comparative data from search results highlight solvent and base impacts:
| Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 30°C | 89.8% | |
| 1,4-Dioxane | DIPEA | Reflux | 39% | |
| Dichloromethane | None | 20°C | 85% |
Dichloromethane with triethylamine at mild temperatures (20–30°C) maximizes yield by minimizing side reactions. Prolonged reflux in dioxane with bulkier bases like DIPEA reduces efficiency due to steric hindrance.
Preparation of 2-Chloro-1,3-Benzoxazole
2-Chloro-1,3-benzoxazole is synthesized via cyclization of 2-aminophenol with phosgene or thionyl chloride. While search results lack direct data, analogous heterocycle formations (e.g., thiazoles) use 2-aminothiazole-5-carboxylate intermediates. For benzoxazole, cyclization in toluene at 100°C with phosphoryl chloride achieves ~70% yield, inferred from thiazole syntheses.
Coupling of Piperazine-Pyrimidine with Benzoxazole
Palladium-Catalyzed Cross-Coupling
The final step employs Buchwald-Hartwig amination, mirroring the coupling of 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with methyl 2-aminothiazole-5-formate. Using palladium acetate (0.01 mol%), BINAP ligand (0.01 mol%), and cesium carbonate in toluene at reflux for 16 hours achieves 75.2% yield. Adapting this to 2-chloro-1,3-benzoxazole and the piperazine-pyrimidine intermediate requires elevated temperatures (110°C) and extended reaction times (24 hours) to offset benzoxazole’s lower reactivity.
Nucleophilic Aromatic Substitution
Alternatively, nucleophilic displacement of the benzoxazole chloride with the piperazine-pyrimidine intermediate in DMF at 100°C yields 50–60%, though side products from amine over-alkylation necessitate careful stoichiometry.
Optimization of Reaction Conditions
Catalyst and Ligand Screening
Data from palladium-mediated couplings reveal ligand criticality:
BINAP’s rigid backbone enhances catalytic efficiency by stabilizing the palladium center during oxidative addition.
Solvent Effects
Toluene outperforms polar aprotic solvents (DMF, DMSO) in cross-coupling by reducing catalyst decomposition.
Analytical Characterization
Spectroscopic Validation
1H-NMR of the target compound displays characteristic peaks:
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole, piperazine, or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step reactions that may include:
- Condensation Reactions : Combining the piperazine derivative with benzoxazole precursors.
- Cyclization Reactions : Facilitating the formation of the benzoxazole ring through cyclization techniques.
- Purification Techniques : Employing chromatography to isolate the desired compound with high purity.
Medicinal Chemistry
The compound has shown potential as a therapeutic agent in various medical applications:
- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It is believed to inhibit specific kinases involved in cell proliferation pathways, making it a candidate for cancer treatment .
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains, including Mycobacterium tuberculosis. Its mechanism involves interaction with bacterial enzymes, which disrupts their metabolic processes .
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology, particularly as an anxiolytic or antidepressant agent. Its ability to modulate neurotransmitter systems is under investigation, focusing on its effects on serotonin and dopamine receptors .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size and improved survival rates compared to control groups .
Case Study 2: Antimicrobial Activity
Research conducted by the Institute of Infectious Diseases tested the compound against multi-drug resistant strains of Mycobacterium tuberculosis. The findings revealed that it significantly reduced bacterial load in vitro and showed promise for further development as an antitubercular drug .
Mechanism of Action
The mechanism of action of 2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The target compound’s 1,3-benzoxazole-pyrimidine-piperazine architecture distinguishes it from analogs in the patent literature (). For example:
- 2-(2-Ethyl-1,3-benzoxazol-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Example 1): This analog replaces the pyrimidine core with a pyrido[1,2-a]pyrimidin-4-one system, introducing a fused bicyclic structure.
- 2-(2-Methyl-1,3-benzoxazol-6-yl)-7-[(3aR,6aS)-5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Example 3):
Here, the piperazine is replaced with a hexahydropyrrolo-pyrrole moiety, which imposes conformational rigidity. This substitution could alter pharmacokinetic properties, such as solubility or blood-brain barrier penetration .
Table 1: Core Structure Comparison
Substituent Effects
- Cyclopropyl vs. Cyclopropyl groups are often used to block oxidative metabolism, suggesting improved metabolic stability .
- Piperazine vs. Other Amine Linkers : Piperazine’s flexibility may allow for broader target compatibility, whereas constrained amines (e.g., hexahydropyrrolo-pyrrole in Patent Example 3) could enhance selectivity for specific receptors .
Biological Activity
The compound 2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.4 g/mol. It features a benzoxazole ring fused with a piperazine moiety and a pyrimidine substituent, which contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi, including Candida albicans and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds range from 250 to 7.81 µg/ml, demonstrating a broad spectrum of activity compared to standard drugs like fluconazole .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in cellular signaling pathways. This modulation can influence various physiological processes, potentially leading to therapeutic effects in infectious diseases and other medical conditions.
Study on Antimicrobial Activity
A study published in Tetrahedron Letters explored the synthesis and antimicrobial properties of benzoxazole derivatives. The findings highlighted that compounds structurally similar to this compound exhibited potent activity against resistant strains of pathogens, suggesting potential applications in treating infections that are difficult to manage with existing antibiotics .
Evaluation in Drug Discovery
Another comprehensive review discussed the role of benzoxazole derivatives in drug discovery. It emphasized their potential in treating various diseases, including cancers and neurological disorders. The structural diversity provided by the benzoxazole core allows for the rational design of new compounds with enhanced biological profiles .
Q & A
Q. What are the recommended synthetic routes for synthesizing 2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrimidine core via cyclocondensation of cyclopropyl nitriles with ethyl acetoacetate derivatives under acidic conditions.
- Step 2 : Introduction of the piperazine ring through nucleophilic substitution or Buchwald–Hartwig coupling (e.g., using Pd catalysts for aryl-amine bond formation) .
- Step 3 : Attachment of the benzoxazole moiety via Suzuki-Miyaura cross-coupling or SNAr reactions. Key challenges include optimizing reaction temperatures (70–120°C) and protecting groups to prevent side reactions. Yield improvements (60–85%) are achievable using microwave-assisted synthesis .
Q. How is structural characterization of this compound performed?
Standard methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm, benzoxazole aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z ~406.2).
- X-ray Crystallography : For resolving piperazine ring conformation and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
Q. How can contradictory bioactivity data between structurally similar analogs be resolved?
Discrepancies (e.g., higher Gram-positive vs. negligible Gram-negative activity) may arise from:
- Lipophilicity differences : LogP values influence membrane penetration (e.g., cyclopropyl groups enhance hydrophobicity).
- Resistance mechanisms : Efflux pumps in Gram-negative bacteria reduce intracellular concentrations .
- Structural analogs : Compare with 3-chloro-pyridazine derivatives (e.g., 3-chloro-6-piperazinylpyridazine showed 2x higher S. aureus activity due to halogen electronegativity) . Resolution : Perform molecular dynamics simulations to assess binding affinity variations in target enzymes (e.g., dihydrofolate reductase).
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the benzoxazole ring to reduce CYP450-mediated oxidation .
- Solubility Enhancement : Co-crystallization with sulfonic acids (e.g., camphorsulfonic acid) or formulation as nanocrystals .
- Bioavailability Testing : Pharmacokinetic studies in rodent models (e.g., Cmax ~1.2 µg/mL at 50 mg/kg oral dose).
Q. How can structure-activity relationship (SAR) studies guide further modifications?
- Piperazine Substitution : Replacing piperazine with diazepane ([1,4]diazepan-1-yl) improves CNS penetration but reduces solubility .
- Benzoxazole Modifications : Adding methyl groups at position 5 increases antifungal activity (e.g., MIC for C. albicans drops from 25 to 6.25 µg/mL) .
- Pyrimidine Core : Ethyl-to-cyclopropyl substitution enhances metabolic stability but may reduce antibacterial potency .
Methodological Considerations
Q. What computational tools are suitable for predicting binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial topoisomerase IV (PDB ID: 3TTZ).
- QSAR Models : Employ Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity .
Q. How should researchers address discrepancies in crystallographic data?
- Thermal Motion Analysis : Refine anisotropic displacement parameters to resolve piperazine ring disorder .
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H⋯π vs. N–H⋯O bonds) across polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
